molecular formula C16H18N4O B2680376 N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1910662-14-4

N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2680376
CAS No.: 1910662-14-4
M. Wt: 282.347
InChI Key: JHKGKVSBKVRLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: is a heterocyclic compound that contains a pyridazine ring, which is known for its unique physicochemical properties. The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust hydrogen-bonding capacity, making it an attractive scaffold in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves the formation of the pyridazine ring followed by the introduction of the benzyl and pyrrolidinyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds to form the pyridazine ring. Subsequent functionalization steps introduce the benzyl and pyrrolidinyl groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is unique due to the combination of the pyridazine and pyrrolidine rings, which confer distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-benzyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(17-12-13-6-2-1-3-7-13)14-8-9-15(19-18-14)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKGKVSBKVRLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.